molecular formula C19H20N2O3 B2942606 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide CAS No. 921834-94-8

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide

Cat. No.: B2942606
CAS No.: 921834-94-8
M. Wt: 324.38
InChI Key: YOQDBEXJZWANRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer therapeutics. This benzoxazepinone-based compound is structurally designed to function as a potent and selective inhibitor of the chromatin-associated protein WDR5, targeting its essential WDR5-interaction (WIN) site . The WDR5 WIN-site is a high-profile target in anticancer drug discovery due to its role as a critical co-factor for the oncoprotein MYC, which is implicated in a wide range of solid tumors and hematological malignancies . Inhibition of this interaction disrupts the recruitment of MYC to chromatin, leading to the transcriptional suppression of a conserved set of ribosomal protein genes (RPGs) . This action depletes the ribosome inventory, induces nucleolar stress, and can trigger p53-dependent apoptosis in cancer cells . Researchers value this compound for its potential utility in studying the mechanisms of MYC-driven cancers and for evaluating new therapeutic strategies. The benzoxazepinone scaffold is recognized for contributing to improved cellular potency and favorable physicochemical properties in related inhibitors, making it a valuable tool for biochemical and cellular assay development . This product is intended for non-clinical research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-6-4-5-7-14(12)17(22)20-13-8-9-15-16(10-13)24-11-19(2,3)18(23)21-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDBEXJZWANRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzoxazepines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related benzoxazepine and benzamide derivatives are summarized below, with key differences in substituents, molecular properties, and pharmacological implications.

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight Key Features / Applications Evidence Source
Target Compound 2-Methylbenzamide, 3,3-dimethyl-4-oxo-benzoxazepin C₁₉H₂₀N₂O₃ 324.38* Benzoxazepin core with lipophilic methyl groups; potential receptor binding via amide and oxo groups N/A†
Tolvaptan Tetrahydro-1H-benzazepine, 2-methylbenzamide C₂₆H₂₅ClN₂O₃ 448.94 Vasopressin V₂ receptor antagonist; used for hyponatremia and heart failure [3]
BK49209 2-Methoxyacetamide substituent C₁₄H₁₈N₂O₄ 278.30 Reduced steric bulk; methoxy group may enhance solubility [4]
AAB-AA01NG5Y () [1,1'-Biphenyl]-4-carboxamide C₂₄H₂₂N₂O₃ 386.44 Extended aromaticity (biphenyl) increases lipophilicity and π-π stacking potential [9]
6EW Ligand () Sulfonamide, trifluoroethyl group C₂₃H₂₇F₃N₂O₄S 484.53 Sulfonamide enhances hydrogen bonding; trifluoroethyl improves metabolic stability [7,8]
921562-93-8 () 3,4-Dimethylbenzamide, 5-ethyl-benzoxazepin C₂₂H₂₆N₂O₃ 366.45 Ethyl group on benzoxazepin may alter ring conformation and pharmacokinetics [11]
921584-38-5 () 4-Ethoxybenzamide C₂₀H₂₂N₂O₄ 354.40 Ethoxy group introduces polarity and hydrogen-bonding capacity [12]

*Calculated molecular weight based on formula.
†Target compound’s data inferred from structural analogs.

Key Structural and Functional Insights

Core Heterocycle Variations :

  • The benzoxazepin core in the target compound differentiates it from tolvaptan’s benzazepine ring . The oxygen atom in benzoxazepin may influence electronic properties and hydrogen-bonding interactions compared to benzazepine’s nitrogen-rich structure.

Substituent Effects :

  • The 2-methylbenzamide group in the target compound balances lipophilicity and steric hindrance. In contrast:

  • 6EW Ligand ’s sulfonamide and trifluoroethyl groups enhance binding affinity and metabolic resistance .

Structural similarities suggest the target compound may interact with analogous targets (e.g., GPCRs or enzymes). Biphenyl derivatives () highlight the role of extended aromatic systems in modulating target engagement .

Synthetic Considerations :

  • Analogous compounds (e.g., ’s N,O-bidentate directing group) are synthesized via benzoyl chloride-amine coupling, suggesting feasible routes for the target compound .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrobenzoxazepine ring system. Its molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2 and it has a molecular weight of approximately 284.35 g/mol. The presence of the dimethyl and oxo groups contributes to its biological activity.

PropertyValue
Molecular FormulaC16H20N2O2C_{16}H_{20}N_2O_2
Molecular Weight284.35 g/mol
CAS Number921835-36-1

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially influencing conditions such as neurodegenerative diseases and cancer.

Key Mechanisms

  • γ-secretase Modulation : The compound has shown promise in modulating γ-secretase activity, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease. By shifting cleavage towards shorter Aβ peptides, it may reduce neurotoxic Aβ42 levels while preserving NOTCH signaling pathways .
  • Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in metabolic pathways, affecting cellular processes and potentially leading to therapeutic effects in various diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to lower Aβ42 levels without inhibiting NOTCH processing. This selectivity is critical for developing therapies aimed at Alzheimer's disease without adverse effects on cognitive functions .

In Vivo Studies

Preclinical studies have indicated that analogs of this compound exhibit good brain penetrance and bioavailability, achieving effective concentrations in animal models. These findings suggest potential for clinical applications in treating neurodegenerative disorders .

Case Studies

  • Alzheimer’s Disease : Research has highlighted the efficacy of compounds structurally related to this compound in reducing amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The modulation of γ-secretase has been linked to improved cognitive outcomes .
  • Cancer Research : Preliminary studies suggest that derivatives may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis. Further investigations are ongoing to elucidate these effects.

Table 2: Summary of Biological Activities

Activity TypeDescription
γ-secretase ModulationReduces Aβ42 levels in Alzheimer’s models
Enzyme InhibitionPotential inhibition of metabolic enzymes
Anti-cancer ActivityPreliminary evidence suggests efficacy against tumor growth

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoxazepine intermediates and 2-methylbenzamide derivatives. For example, amide bond formation via activation of carboxylic acids (e.g., using pivaloyl chloride or trichloroisocyanuric acid as coupling agents) under anhydrous conditions in acetonitrile or DMF . Reaction conditions (temperature, solvent, stoichiometry) should be optimized using TLC or HPLC monitoring. Hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride must precede scale-up .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities.
  • NMR (1H/13C) : Confirm substituent positions (e.g., dimethyl groups at C3,3 and methylbenzamide linkage).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism via SHELXL refinement .
  • Elemental analysis : Validate empirical formula (C, H, N, O content) .

Q. What experimental strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Crystallization difficulties often arise due to flexible benzoxazepine rings. Strategies include:

  • Screening solvent systems (e.g., DMSO/water, ethanol/ethyl acetate).
  • Slow evaporation at controlled temperatures.
  • Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice interactions .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) inform the design of derivatives targeting specific biological receptors?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For example, the oxazepine ring’s electron-deficient regions may guide functionalization .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets (e.g., kinases, GPCRs). Optimize substituents (e.g., methyl groups, fluorine) for steric and electronic complementarity .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical approaches resolve contradictions between computational predictions and experimental data (e.g., binding assays)?

  • Methodological Answer :

  • Data Triangulation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning) to identify false-positive interactions.
  • Dynamic Simulations : Perform MD (molecular dynamics) simulations to account for protein flexibility, which static docking may overlook.
  • Crystallographic Validation : If binding data conflicts with docking, solve co-crystal structures to identify unmodeled water molecules or conformational changes .

Q. How can hydrogen-bonding patterns in crystal structures guide supramolecular assembly design?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8) motifs) to predict 1D/2D/3D networks. For example, benzoxazepine carbonyl groups often form N–H···O interactions with adjacent amides .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π, π-π stacking) using CrystalExplorer. This informs co-former selection for co-crystals .

Q. What experimental designs optimize pharmacological activity while minimizing metabolic instability?

  • Methodological Answer :

  • Metabolic Profiling : Use liver microsomes or CYP450 assays to identify labile sites (e.g., benzoxazepine’s oxazepine ring).
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism.
  • Prodrug Strategies : Mask polar groups (e.g., amides) with cleavable esters or carbamates to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.